

# NMR and mass spectrometry data for (Rac)-Taltobulin intermediate-1

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Compound of Interest		
Compound Name:	(Rac)-Taltobulin intermediate-1	
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Despite a comprehensive search for NMR and mass spectrometry data for **(Rac)-Taltobulin intermediate-1**, specific experimental spectra and detailed protocols for this particular molecule are not readily available in the public domain. This compound is a specific, non-commercially available intermediate in the synthesis of the potent anticancer agent, Taltobulin. [1] Its detailed characterization data is likely contained within proprietary laboratory documentation or potentially in the supplementary information of specialized, non-indexed publications.

However, based on the known structure of **(Rac)-Taltobulin intermediate-1**, also known as N-[(1,1-Dimethylethoxy)carbonyl]-N, $\beta$ , $\beta$ -trimethyl-phenylalanine, and general principles of NMR and mass spectrometry, a comparison with structurally similar, commercially available compounds can be drawn. This guide will provide representative data from a closely related analogue, N-Boc-L-phenylalanine, and outline the expected spectral characteristics and the experimental protocols that would be used for the analysis of **(Rac)-Taltobulin intermediate-1**.

# Comparison with a Structurally Related Alternative

To provide a relevant point of comparison, we will consider the spectral data of N-Boc-L-phenylalanine, which shares the same core phenylalamine and N-Boc protecting group but lacks the N-methyl and the two  $\beta$ -methyl groups of the target intermediate.

Table 1: Comparison of Expected <sup>1</sup>H NMR Data



Assignment	(Rac)-Taltobulin intermediate-1 (Expected)	N-Boc-L-phenylalanine (Reported)
Boc (9H, s)	~1.4 ppm	1.41 ppm
N-CH <sub>3</sub> (3H, s)	~2.8 ppm	-
β-C(CH <sub>3</sub> ) <sub>2</sub> (6H, s)	~1.3 - 1.5 ppm	-
α-CH (1H, s)	~4.5 ppm	4.34 ppm (dd)
β-CH <sub>2</sub>	-	3.09 ppm (dd), 2.91 ppm (dd)
Aromatic-H (5H, m)	~7.2 - 7.4 ppm	7.20 - 7.35 ppm
COOH (1H, br s)	~10 - 12 ppm	~10 - 12 ppm

Table 2: Comparison of Expected <sup>13</sup>C NMR Data

Assignment	(Rac)-Taltobulin intermediate-1 (Expected)	N-Boc-L-phenylalanine (Reported)
C=O (Carboxylic Acid)	~175 ppm	175.9 ppm
C=O (Boc)	~155 ppm	155.3 ppm
Aromatic C (Quaternary)	~140 ppm	137.1 ppm
Aromatic CH	~126 - 129 ppm	129.3, 128.5, 126.9 ppm
Boc C (Quaternary)	~80 ppm	79.8 ppm
α-С	~65 ppm	54.7 ppm
β-С	~45 ppm	38.2 ppm
N-CH₃	~35 ppm	-
β-C(CH <sub>3</sub> ) <sub>2</sub>	~25 ppm	-
Вос С(СНз)з	~28 ppm	28.3 ppm

Table 3: Comparison of Expected Mass Spectrometry Data



Analysis	(Rac)-Taltobulin intermediate-1	N-Boc-L-phenylalanine
Molecular Formula	C17H25NO4	C14H19NO4
Molecular Weight	307.39 g/mol	265.30 g/mol
Expected [M+H]+	308.18	266.13
Expected [M+Na]+	330.16	288.11

# **Experimental Protocols**

The following are detailed, standard methodologies for acquiring NMR and mass spectrometry data for compounds such as **(Rac)-Taltobulin intermediate-1**.

## **Nuclear Magnetic Resonance (NMR) Spectroscopy**

- Sample Preparation: Dissolve 5-10 mg of the analyte in approximately 0.6 mL of a deuterated solvent (e.g., CDCl<sub>3</sub>, DMSO-d<sub>6</sub>, or MeOD). The choice of solvent depends on the solubility of the compound. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
- ¹H NMR Spectroscopy:
  - Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.
  - Typical parameters include a 30° pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds.
  - Collect 16-64 scans for a standard spectrum.
- 13C NMR Spectroscopy:
  - Acquire the spectrum on the same instrument.
  - Use a proton-decoupled pulse sequence.



- Typical parameters include a 30° pulse angle, an acquisition time of 1-2 seconds, and a relaxation delay of 2 seconds.
- A larger number of scans (e.g., 1024 or more) is typically required due to the lower natural abundance of <sup>13</sup>C.
- Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, baseline correction, and referencing to the internal standard.

### **Mass Spectrometry (MS)**

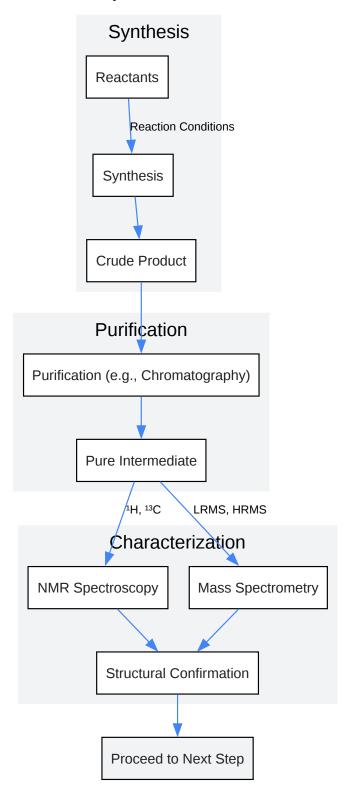
- Sample Preparation: Prepare a dilute solution of the analyte (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
- Electrospray Ionization (ESI) Mass Spectrometry:
  - Introduce the sample solution into the ESI source of a mass spectrometer (e.g., a quadrupole or time-of-flight analyzer) via direct infusion or through an HPLC system.
  - Typical ESI conditions include a capillary voltage of 3-4 kV and a drying gas temperature of 200-300 °C.
  - Acquire spectra in both positive and negative ion modes to observe protonated ([M+H]+)
    and deprotonated ([M-H]-) molecules, as well as other adducts (e.g., [M+Na]+).
- High-Resolution Mass Spectrometry (HRMS):
  - For accurate mass determination, use a high-resolution instrument such as an Orbitrap or FT-ICR mass spectrometer.
  - This allows for the determination of the elemental composition of the molecule and its fragments.

### Visualization of the Characterization Workflow

The following diagram illustrates the general workflow for the synthesis and characterization of a synthetic intermediate like (Rac)-Taltobulin intermediate-1.



### Workflow for Synthesis and Characterization



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Caption: Synthetic and analytical workflow.



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### References

- 1. Portico [access.portico.org]
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